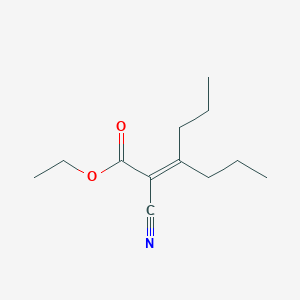![molecular formula C11H6N2OS2 B1654956 4-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzonitrile CAS No. 29947-08-8](/img/structure/B1654956.png)
4-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzonitrile is a heterocyclic compound that belongs to the thiazolidinone family. Thiazolidinones are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The compound’s unique structure, featuring a thiazolidine ring with a thioxo group and a cyanobenzylidene substituent, contributes to its distinct chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzonitrile typically involves a multi-step process. One common method is the Knoevenagel condensation reaction, which involves the reaction of a thiazolidinone precursor with an aromatic aldehyde. The general steps are as follows :
Formation of Thiazolidinone Precursor: The reaction between carbon disulfide, an aromatic amine, and ammonium hydroxide produces ammonium O-aryldithiocarbamate salts.
Cyclization: The ammonium O-aryldithiocarbamate salts react with chloroacetic acid to form N-arylthiazolidinones.
Knoevenagel Condensation: The N-arylthiazolidinones react with an aromatic aldehyde, such as 4-cyanobenzaldehyde, in the presence of a base like sodium acetate in glacial acetic acid to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions, using efficient catalysts, and employing purification techniques such as recrystallization or chromatography to obtain high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyanobenzylidene moiety can be reduced to form corresponding amines.
Substitution: The thiazolidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiazolidinones.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antiviral properties.
Wirkmechanismus
The mechanism of action of 4-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzonitrile involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interfere with cellular pathways by modulating the activity of specific proteins and receptors. The exact molecular targets and pathways depend on the specific biological context and the type of cells or organisms being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (5Z)-2-Thioxo-5-(4-methoxybenzylidene)thiazolidine-4-one
- (5Z)-2-Thioxo-5-(4-nitrobenzylidene)thiazolidine-4-one
- (5Z)-2-Thioxo-5-(4-chlorobenzylidene)thiazolidine-4-one
Uniqueness
4-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzonitrile is unique due to the presence of the cyanobenzylidene substituent, which imparts distinct electronic properties and reactivity compared to other thiazolidinone derivatives. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new materials with specific properties .
Eigenschaften
CAS-Nummer |
29947-08-8 |
|---|---|
Molekularformel |
C11H6N2OS2 |
Molekulargewicht |
246.3 g/mol |
IUPAC-Name |
4-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzonitrile |
InChI |
InChI=1S/C11H6N2OS2/c12-6-8-3-1-7(2-4-8)5-9-10(14)13-11(15)16-9/h1-5H,(H,13,14,15)/b9-5- |
InChI-Schlüssel |
KQZYUFUWQRAWLE-UITAMQMPSA-N |
Isomerische SMILES |
C1=CC(=CC=C1/C=C\2/C(=O)NC(=S)S2)C#N |
SMILES |
C1=CC(=CC=C1C=C2C(=O)NC(=S)S2)C#N |
Kanonische SMILES |
C1=CC(=CC=C1C=C2C(=O)NC(=S)S2)C#N |
| 29947-08-8 | |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![3,5-Pyridinedicarbonitrile, 2-amino-6-[(4-chlorophenyl)thio]-4-phenyl-](/img/structure/B1654885.png)




